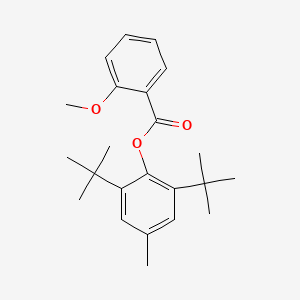

Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester

Description

This compound is a benzoic acid derivative esterified with a 2,6-di-tert-butyl-4-methylphenol group. Its molecular formula is C23H30O3 (molecular weight: 354.49 g/mol). The benzoic acid core features a 2-methoxy substituent, while the ester group includes bulky tert-butyl groups at positions 2 and 6 and a methyl group at position 4 on the phenyl ring. These structural features confer high steric hindrance, thermal stability, and lipophilicity, making it suitable for applications requiring resistance to degradation, such as polymer stabilizers or antioxidants .

Properties

Molecular Formula |

C23H30O3 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(2,6-ditert-butyl-4-methylphenyl) 2-methoxybenzoate |

InChI |

InChI=1S/C23H30O3/c1-15-13-17(22(2,3)4)20(18(14-15)23(5,6)7)26-21(24)16-11-9-10-12-19(16)25-8/h9-14H,1-8H3 |

InChI Key |

LUVXDXNDOCZHGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C2=CC=CC=C2OC)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester typically involves esterification reactions. One common method is the reaction of benzoic acid derivatives with alcohols in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The methoxy and tert-butyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions such as oxidation and reduction.

Biology

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for further investigation in microbiological studies.

- Antioxidant Activity : The bulky tert-butyl groups contribute to its antioxidant properties, which are valuable in biological applications aimed at reducing oxidative stress.

Medicine

- Pharmaceutical Intermediate : The compound is explored for its potential use in drug development due to its stability and reactivity. It may serve as a precursor for synthesizing new pharmaceutical agents.

Industry

- Polymer Production : Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester is utilized as an antioxidant in polymer formulations. Its thermal stability is crucial for enhancing the longevity and performance of polymers under heat stress.

- Resins and Coatings : The compound's properties make it suitable for use in coatings and resins where enhanced durability and resistance to degradation are required.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at varying concentrations. |

| Study B | Antioxidant Properties | Showed effective scavenging of free radicals in vitro, suggesting potential health benefits. |

| Study C | Polymer Applications | Found that incorporating this compound into polymer matrices improved thermal stability by up to 30%. |

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and alcohol, which may interact with biological pathways. The methoxy and tert-butyl groups contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural Analogs with Bulky Substituents

Bulky substituents like tert-butyl groups significantly influence chemical properties. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison

- Steric Effects : The target compound’s tert-butyl groups create steric hindrance, reducing reactivity but enhancing thermal stability compared to linear substituents (e.g., propyl in ’s compound).

- Environmental Impact: Bulky tert-butyl groups in the target compound and ’s phenol derivative inhibit soil bacterial diversity, suggesting ecological risks .

Methoxy-Substituted Benzoates

The position of methoxy substituents alters electronic effects and applications:

- Benzoic acid, 4-methoxy-, 4-propylphenyl ester : The para-methoxy group offers symmetry, possibly improving crystallinity and solubility in non-polar solvents.

Ester Group Variations

Table 2: Stability and Environmental Impact

Biological Activity

Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester, commonly known as 2,6-di-tert-butyl-4-methoxyphenyl benzoate , is an organic compound with significant biological activity. This compound is characterized by its unique structure that includes bulky tert-butyl groups and a methoxy group, contributing to its stability and antioxidant properties. The molecular formula of this compound is with a molecular weight of approximately 354.5 g/mol .

The synthesis of this compound can be achieved through various methods involving esterification reactions. Notably, the reaction of benzoic acid derivatives with methanol in the presence of catalysts such as p-toluenesulfonic acid or dicyclocarbodiimide (DCC) has been reported to yield high purity and yield . The presence of bulky tert-butyl groups enhances its thermal stability and reduces volatility compared to simpler benzoates.

Antioxidant Properties

One of the primary biological activities attributed to benzoic acid derivatives like this ester is their antioxidant capacity . The bulky tert-butyl groups contribute to the compound's ability to scavenge free radicals, thereby preventing oxidative damage in various biological systems. This property makes it particularly useful in polymer applications where thermal stability is crucial .

Antifeedant Activity

Research has indicated that certain methyl hydroxy-methoxybenzoates exhibit antifeedant activity against pests such as pine weevils. In bioassays conducted on synthesized methyl hydroxy-methoxybenzoates, several compounds showed significant antifeedant effects after exposure periods ranging from 6 to 24 hours . While specific data on the antifeedant activity of this compound is limited, its structural similarities to other effective compounds suggest potential activity in this area.

Cytotoxicity and Safety Profiles

The safety profile of benzoic acid derivatives is critical for their application in consumer products. Studies have shown that while many benzoate esters are generally regarded as safe for use in food and cosmetics, they can cause irritation upon contact with skin or mucous membranes . Therefore, proper handling and safety measures are recommended when using this compound.

Study on Antioxidant Efficacy

A study examining the antioxidant efficacy of various benzoate esters found that compounds with bulky substituents exhibited enhanced radical scavenging abilities. The study highlighted that the presence of methoxy and tert-butyl groups significantly improved the overall antioxidant activity compared to simpler structures .

Antifeedant Bioassay Results

In a bioassay testing ten different methyl hydroxy-methoxybenzoates for antifeedant properties against pine weevils, it was found that structural features such as ortho-hydroxyl groups increased activity. Although direct studies on this compound were not included in this research, its structural characteristics suggest it may possess similar properties .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.